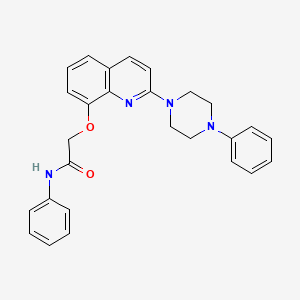
N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological activities. This compound is structurally characterized by the presence of a phenyl group, a piperazine ring, and a quinoline moiety, which contribute to its unique chemical properties and biological activities.
準備方法
The synthesis of N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves the alkylation of corresponding amines with alkylating reagents. The reaction is carried out in a mixture of dichloromethane (DCM) and 2% aqueous sodium hydroxide solution at 0°C for 3 hours . The starting materials, such as 2-chloro-1-(3-chlorophenyl)ethanone and 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone, are prepared by acylation of 3-chloroaniline or 3-trifluoromethylaniline with 2-chloroacetyl chloride .
化学反応の分析
N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide involves its interaction with neuronal voltage-sensitive sodium channels. This interaction is believed to modulate the activity of these channels, thereby exerting its anticonvulsant effects . The compound’s molecular targets and pathways are still under investigation, but its binding to sodium channels is a key aspect of its pharmacological profile .
類似化合物との比較
N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide can be compared with other similar compounds, such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound also exhibits anticonvulsant activity but differs in its structural components.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, this compound is used in the treatment of Alzheimer’s disease. The uniqueness of this compound lies in its specific structural arrangement, which contributes to its distinct pharmacological properties.
生物活性
N-phenyl-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and anticonvulsant research. This article reviews the synthesis, biological activity, and relevant studies pertaining to this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a phenyl group, a piperazine moiety, and a quinoline derivative. Its molecular formula is C19H19N3O with a molecular weight of approximately 305.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system.
Synthesis of this compound
The synthesis involves alkylation reactions where appropriate amines are reacted with alkylating agents to form the desired acetamide derivatives. The process has been optimized to yield high-purity compounds suitable for biological testing .
Anticonvulsant Activity
Research has shown that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide exhibit significant anticonvulsant activity in animal models. A study evaluated twenty-two new derivatives for their effectiveness against seizures induced by maximal electroshock (MES). The results indicated that certain derivatives provided protection against seizures, although they were generally less potent than phenytoin, a standard anticonvulsant .
Table 1: Anticonvulsant Activity Results
| Compound | Dose (mg/kg) | Protection Rate (%) | Onset Time (h) | Duration (h) |
|---|---|---|---|---|
| 20 | 30 | 50% at 2 h | 0.5 | 2 |
| 13 | 30 | 25% at 0.5 h | Not specified | Not specified |
| Phenytoin | Variable | 25%-100% | Variable | Variable |
The proposed mechanism of action for these compounds involves modulation of neurotransmitter systems in the brain, particularly through interactions with dopamine receptors. The piperazine and quinoline moieties are believed to enhance binding affinity and selectivity towards these receptors, contributing to their pharmacological effects .
Case Studies
Several case studies have focused on the pharmacological profiles of various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide:
- Neuroprotective Effects : In animal models, certain derivatives demonstrated neuroprotective properties by reducing oxidative stress, which is crucial in conditions like Parkinson's disease .
- Behavioral Studies : Behavioral assays indicated that some compounds did not induce motor impairment in rotarod tests, suggesting a favorable safety profile compared to traditional anticonvulsants .
- Pharmacokinetic Studies : Further investigations into the pharmacokinetics revealed that selected compounds exhibited favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .
特性
IUPAC Name |
N-phenyl-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-26(28-22-9-3-1-4-10-22)20-33-24-13-7-8-21-14-15-25(29-27(21)24)31-18-16-30(17-19-31)23-11-5-2-6-12-23/h1-15H,16-20H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJQSIGYYRCSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














